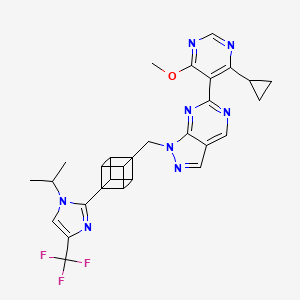
Usp1-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usp1-IN-6 is a potent inhibitor of ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme involved in various cellular processes, including DNA damage response and cell cycle regulation. This compound has shown significant potential in cancer therapy, particularly in overcoming resistance to certain chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Usp1-IN-6 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical manufacturing. The use of automated reactors and continuous flow chemistry could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Usp1-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound .
Scientific Research Applications
Usp1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of USP1 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes such as DNA repair, cell cycle regulation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies.
Mechanism of Action
Usp1-IN-6 exerts its effects by inhibiting the activity of USP1, thereby preventing the deubiquitination of target proteins. This leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes. The inhibition of USP1 disrupts DNA repair mechanisms, making cancer cells more susceptible to DNA-damaging agents. Molecular targets involved include proliferating cell nuclear antigen (PCNA) and other proteins associated with the DNA damage response .
Comparison with Similar Compounds
Similar Compounds
USP1-IN-5: Another potent USP1 inhibitor with similar biological activity.
KSQ-4279: A USP1 inhibitor with a distinct mechanism of action and resistance profile.
Pimozide: A known USP1 inhibitor used in combination with other chemotherapeutic agents .
Uniqueness of Usp1-IN-6
This compound stands out due to its high potency and specificity for USP1. It has shown promising results in preclinical studies, particularly in overcoming resistance to PARP inhibitors in BRCA1-deficient cancers. Its unique mechanism of action and ability to induce single-strand DNA gaps make it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C29H27F3N8O |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]cuban-1-yl]methyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C29H27F3N8O/c1-11(2)39-8-14(29(30,31)32)37-26(39)28-19-16-20(28)18-21(28)17(19)27(16,18)9-40-24-13(7-36-40)6-33-23(38-24)15-22(12-4-5-12)34-10-35-25(15)41-3/h6-8,10-12,16-21H,4-5,9H2,1-3H3 |
InChI Key |
MUEMGFUBVLZUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


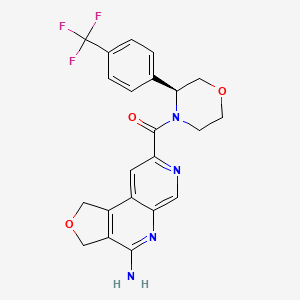
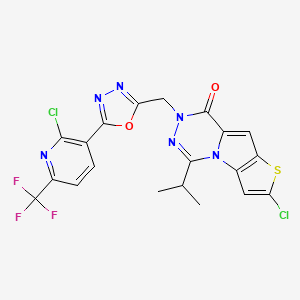
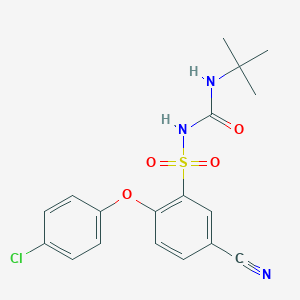
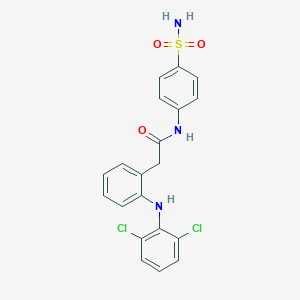
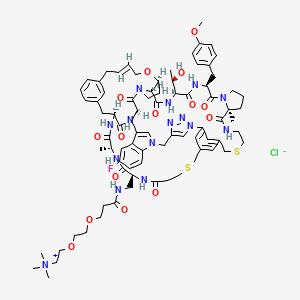
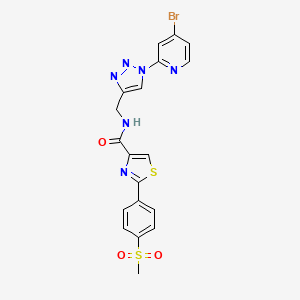
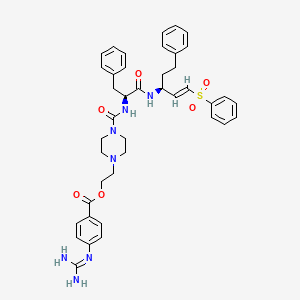

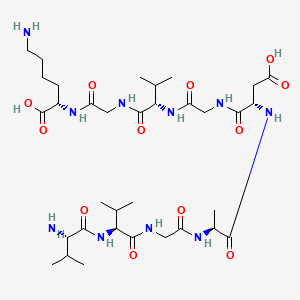
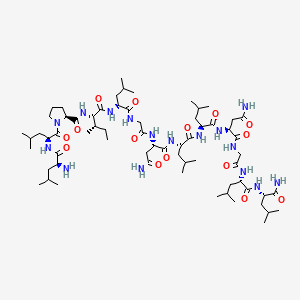
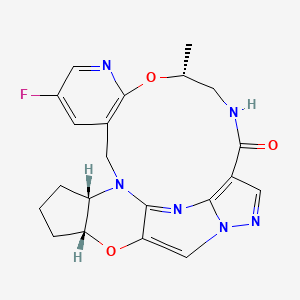
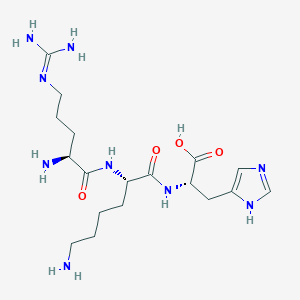
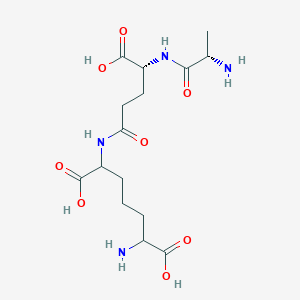
![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)
